molecular formula C30H46O4 B1251234 Garcihombronane G

Garcihombronane G

Cat. No. B1251234
M. Wt: 470.7 g/mol
InChI Key: QAAJVBKHQHFGTB-DQPQUSLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Garcihombronane G is a natural product found in Garcinia hombroniana with data available.

Scientific Research Applications

Phytochemical Composition and Isolation

Garcihombronane G, along with other triterpenes and lanostanes, has been isolated from the leaves of Garcinia hombroniana. These compounds were identified through spectroscopic data analysis and compared with previously reported NMR data (Rukachaisirikul et al., 2005).

Cholinesterase Enzyme Inhibitory Activities

Studies have investigated the in vitro cholinesterase enzyme inhibitory activities of compounds isolated from Garcinia hombroniana, including garcihombronane G. This research aimed to understand the binding interactions of these compounds with enzymes, revealing that some garcihombronanes exhibited moderate inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Jamila et al., 2015).

Cytotoxic Properties

A study on the bark of Garcinia hombroniana identified various compounds, including garcihombronane G, with some exhibiting cytotoxic effects against cancer cell lines. This research highlights the potential therapeutic applications of these compounds in oncology (Jamila et al., 2014).

Antibacterial Activity

Research on Garcinia hombroniana has also revealed its antibacterial properties. Compounds like garcihombronane G were evaluated for their efficacy against various bacteria, demonstrating significant antibacterial activity (Muhammad et al., 2019).

Antiplasmodial Activity

Garcihombronane G and related compounds from Garcinia species showed selective activity against Plasmodium falciparum, the parasite responsible for malaria. This suggests potential therapeutic applications in antimalarial treatments (Elfita et al., 2009).

properties

Product Name

Garcihombronane G

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2E,4Z,6R)-6-[(3R,5S,8S,9R,10S,14S,17S)-3,9-dihydroxy-4,4,10,14,17-pentamethyl-1,2,3,5,6,7,8,11,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhepta-2,4-dienoic acid

InChI

InChI=1S/C30H46O4/c1-19(25(32)33)9-8-10-20(2)27(5)17-18-28(6)22(27)13-16-30(34)23(28)12-11-21-26(3,4)24(31)14-15-29(21,30)7/h8-10,13,20-21,23-24,31,34H,11-12,14-18H2,1-7H3,(H,32,33)/b10-8-,19-9+/t20-,21+,23+,24-,27+,28-,29+,30-/m1/s1

InChI Key

QAAJVBKHQHFGTB-DQPQUSLRSA-N

Isomeric SMILES

C[C@H](/C=C\C=C(/C)\C(=O)O)[C@@]1(CC[C@@]2(C1=CC[C@]3([C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)O)C)C

Canonical SMILES

CC(C=CC=C(C)C(=O)O)C1(CCC2(C1=CCC3(C2CCC4C3(CCC(C4(C)C)O)C)O)C)C

synonyms

garcihombronane G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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